molecular formula C20H22F3NO3 B2977251 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 397279-44-6

2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2977251
CAS No.: 397279-44-6
M. Wt: 381.395
InChI Key: RCMCNNICTZVUEE-UHFFFAOYSA-N
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Description

This compound, also known as 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, has a molecular formula of C20H22F3NO3 . It has an average mass of 381.389 Da and a monoisotopic mass of 381.155182 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific structure details are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Characterization

Research on similar acetamide derivatives emphasizes their synthesis and characterization, highlighting the importance of structural analysis in understanding their potential applications. For example, the synthesis and characterization of various acetamide derivatives have been detailed, providing insights into their structural properties and potential as intermediates in pharmaceutical development (Zhong-cheng & Wan-yin, 2002)[https://consensus.app/papers/synthesis-characterization-zhongcheng/a420975e969750e5babdc8391a7d8748/?utm_source=chatgpt].

Photocatalytic Degradation

Studies have explored the photocatalytic degradation of pharmaceutical compounds, indicating the environmental applications of acetamide derivatives in water treatment and pollution control. For instance, the photocatalytic degradation of paracetamol, a related acetamide, has been investigated, showing significant degradation under UV light, which suggests potential environmental benefits in treating pharmaceutical contaminants (Jallouli et al., 2017)[https://consensus.app/papers/degradation-paracetamol-nanoparticles-fiber-jallouli/badf17fbe9da5021826a43105b551a94/?utm_source=chatgpt].

Anticancer and Anti-inflammatory Applications

Acetamide derivatives have been studied for their potential anticancer, anti-inflammatory, and analgesic activities. The development of new chemical entities in this class aims to discover therapeutic agents with improved efficacy and safety profiles (Rani, Pal, Hegde, & Hashim, 2014)[https://consensus.app/papers/anticancer-antiinflammatory-analgesic-activities-rani/8bb6eba6f35f541c8b73d6255680cf63/?utm_source=chatgpt]. This area of research is particularly promising for the development of novel treatments for various diseases.

Photochemistry and Optical Properties

The photochemistry and optical properties of related compounds have been investigated, providing valuable information for their potential use in material science and as indicators in chemical reactions (Udagawa, Fukuyoshi, Morimoto, Tanimoto, & Nakagaki, 2011)[https://consensus.app/papers/photochemistry-flutamide-media-investigation-reaction-udagawa/1d6521e109925c52be123eb1c4d669ee/?utm_source=chatgpt]. Understanding these properties can lead to applications in sensing, imaging, and as components in photodynamic therapy.

Properties

IUPAC Name

2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO3/c1-14(2)9-10-26-17-7-4-8-18(12-17)27-13-19(25)24-16-6-3-5-15(11-16)20(21,22)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMCNNICTZVUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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